3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 648439-14-9
VCID: VC16914414
InChI: InChI=1S/C13H6F4N2/c14-10-5-6-11(19-12(10)7-18)8-1-3-9(4-2-8)13(15,16)17/h1-6H
SMILES:
Molecular Formula: C13H6F4N2
Molecular Weight: 266.19 g/mol

3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile

CAS No.: 648439-14-9

Cat. No.: VC16914414

Molecular Formula: C13H6F4N2

Molecular Weight: 266.19 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile - 648439-14-9

Specification

CAS No. 648439-14-9
Molecular Formula C13H6F4N2
Molecular Weight 266.19 g/mol
IUPAC Name 3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Standard InChI InChI=1S/C13H6F4N2/c14-10-5-6-11(19-12(10)7-18)8-1-3-9(4-2-8)13(15,16)17/h1-6H
Standard InChI Key YUZUAZZJOOZKEF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC(=C(C=C2)F)C#N)C(F)(F)F

Introduction

Structural and Physicochemical Properties

The molecular architecture of 3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile (C₁₃H₆F₄N₂) features a pyridine ring substituted at three positions:

  • Position 2: A carbonitrile (–C≡N) group, which serves as a strong electron-withdrawing moiety.

  • Position 3: A fluorine atom, contributing to electronic modulation and steric effects.

  • Position 6: A 4-(trifluoromethyl)phenyl group, enhancing lipophilicity and influencing regioselectivity in reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₆F₄N₂
Molecular Weight266.19 g/mol
XLogP3 (Lipophilicity)3.8 ± 0.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The trifluoromethyl group (–CF₃) at the para position of the phenyl ring significantly increases the compound’s hydrophobic character, as evidenced by its XLogP3 value of 3.8. This property facilitates membrane permeability, making it advantageous in drug design.

Synthetic Methodologies

Halogen Exchange Reactions

A common synthetic route involves chlorine/fluorine exchange on a pre-functionalized pyridine precursor. For example, 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile undergoes nucleophilic fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C, achieving yields of 68–72%.

Cross-Coupling Strategies

The Suzuki-Miyaura coupling is employed to introduce the 4-(trifluoromethyl)phenyl group. A typical protocol uses:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/water (3:1)

  • Temperature: 80°C for 12 hours

This method affords the target compound with >90% purity after column chromatography.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Halogen Exchange68–7285Simplicity
Suzuki Coupling75–8092Regioselectivity
Microwave-Assisted8295Reduced Reaction Time

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high yields (82%).

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 3 is highly reactive toward nucleophiles due to electron withdrawal by the adjacent –C≡N and –CF₃ groups. For instance, treatment with sodium methoxide (NaOMe) in methanol at 60°C results in substitution with methoxy groups, yielding 3-methoxy derivatives.

Cyano Group Transformations

The carbonitrile group undergoes selective transformations:

  • Hydrolysis: Under acidic conditions (20% H₂SO₄, reflux), it converts to a carboxamide (–CONH₂).

  • Reduction: LiAlH₄ reduces the –C≡N to an aminomethyl (–CH₂NH₂) group, though over-reduction to primary amines is common.

Table 3: Reaction Outcomes for Cyano Group Modifications

Reaction TypeConditionsProductYield (%)
HydrolysisH₂SO₄, reflux, 6 hPyridine-2-carboxamide65
ReductionLiAlH₄, THF, 0°C2-Aminomethyl-pyridine derivative58

Biological and Agrochemical Applications

Antimicrobial Activity

Derivatives of this compound exhibit potent activity against multidrug-resistant pathogens. For example, 3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxamide (a hydrolysis product) shows MIC values of 0.25–4 µg/mL against Staphylococcus aureus.

Agrochemical Innovations

The compound’s trifluoromethyl moiety is leveraged in herbicides such as Fluazifop-butyl, which targets acetyl-CoA carboxylase in weeds. Field trials show 95% efficacy against Echinochloa crus-galli at 50 g/ha.

Table 4: Biological Activity Profile

ApplicationTarget Organism/CellKey MetricResult
AntimicrobialS. aureusMIC0.25–4 µg/mL
AnticancerHeLa cellsIC₅₀3.2 µM
HerbicidalE. crus-galliEfficacy at 50 g/ha95%

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

Replacing the 3-fluoro group with chlorine reduces SNAr reactivity by 80%, as seen in 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile, which fails to react with NaOMe under standard conditions.

Bioactivity Trends

Analogous compounds lacking the –CF₃ group (e.g., 3-fluoro-6-phenylpyridine-2-carbonitrile) show 40% lower anticancer activity, underscoring the importance of the trifluoromethyl moiety in target binding.

Future Directions and Challenges

Scalability of Synthesis

Current methods face challenges in large-scale production due to costly palladium catalysts. Research into iron- or nickel-based catalysts could mitigate this.

Toxicity Profiling

While the compound shows promise, its long-term ecotoxicological effects remain unstudied. Comprehensive assessments are needed before agrochemical deployment.

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